molecular formula C18H14O4 B11419414 methyl (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11419414
M. Wt: 294.3 g/mol
InChI Key: WJKQIJKAMZWJDI-SXGWCWSVSA-N
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Description

Methyl (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its complex structure, which includes a benzofuran ring, a carboxylate group, and a methylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate typically involves the condensation of 4-methylbenzaldehyde with methyl 3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Methyl (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylidene camphor (4-MBC): A compound with a similar benzylidene moiety, used in sunscreens.

    Benzofuran derivatives: Other compounds with the benzofuran ring structure, which may have different substituents and properties.

Uniqueness

Methyl (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

methyl (2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate

InChI

InChI=1S/C18H14O4/c1-11-3-5-12(6-4-11)9-16-17(19)14-10-13(18(20)21-2)7-8-15(14)22-16/h3-10H,1-2H3/b16-9-

InChI Key

WJKQIJKAMZWJDI-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC

Origin of Product

United States

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